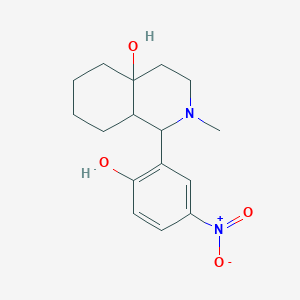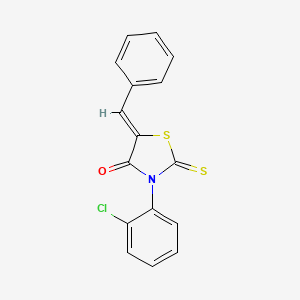![molecular formula C23H25FN2O2 B6106744 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(3-fluorobenzyl)-1,4-diazepane](/img/structure/B6106744.png)
1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(3-fluorobenzyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(3-fluorobenzyl)-1,4-diazepane, also known as DMBF-DZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(3-fluorobenzyl)-1,4-diazepane is not fully understood. However, studies have suggested that it may act as a GABA-A receptor positive allosteric modulator, increasing the activity of GABA, an inhibitory neurotransmitter in the brain. This may contribute to its anxiolytic, antidepressant, and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, antidepressant, and anticonvulsant effects in animal models. It has also been shown to increase the activity of GABA, an inhibitory neurotransmitter in the brain. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(3-fluorobenzyl)-1,4-diazepane is its potential therapeutic applications in neurological disorders. Additionally, its synthesis method is relatively straightforward, making it accessible for laboratory experiments. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its further development as a therapeutic agent.
将来の方向性
There are several future directions for the study of 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(3-fluorobenzyl)-1,4-diazepane. One direction is to further investigate its mechanism of action and its effects on GABA receptors. Additionally, studies can explore its potential therapeutic applications in other neurological disorders, such as schizophrenia and post-traumatic stress disorder. Finally, further research can be conducted to optimize its synthesis method and improve its pharmacokinetic properties.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in neurological disorders. While its exact mechanism of action is not fully understood, studies have suggested that it may act as a GABA-A receptor positive allosteric modulator. Further research is needed to fully understand its biochemical and physiological effects and to explore its potential therapeutic applications.
合成法
1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(3-fluorobenzyl)-1,4-diazepane can be synthesized through a multistep process involving the reaction of 3,5-dimethyl-1-benzofuran-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-fluorobenzylamine and 1,4-diazepane. The final product is obtained through the reaction of the intermediate with 4-dimethylaminopyridine and N-methylmorpholine.
科学的研究の応用
1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(3-fluorobenzyl)-1,4-diazepane has been studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and epilepsy. Studies have shown that this compound has anxiolytic and antidepressant effects in animal models, and it has been suggested that it may act as a GABA-A receptor positive allosteric modulator. Additionally, this compound has been shown to have anticonvulsant effects in animal models of epilepsy.
特性
IUPAC Name |
(3,5-dimethyl-1-benzofuran-2-yl)-[4-[(3-fluorophenyl)methyl]-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O2/c1-16-7-8-21-20(13-16)17(2)22(28-21)23(27)26-10-4-9-25(11-12-26)15-18-5-3-6-19(24)14-18/h3,5-8,13-14H,4,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYOAQLMYHCPFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCCN(CC3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B6106663.png)
![8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-7-(3,4-diethoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6106667.png)
![1-cyclopropyl-N-[(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6106686.png)
![1-(2-{[4-(2-methoxyethoxy)-1-piperidinyl]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6106690.png)

![6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6106712.png)

![N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6106725.png)
![N-(2-methoxyethyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6106734.png)

![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(1-pyrrolidinyl)ethyl]piperidine](/img/structure/B6106747.png)

![7-(2-cyclohexylethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6106759.png)
![ethyl 4,7-dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine-6-carboxylate](/img/structure/B6106777.png)